(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a chiral, seven-membered cyclic compound with a carboxylic acid functional group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom at the 4-position. [] This compound serves as a versatile building block in organic synthesis, particularly in the construction of peptidomimetics and other biologically relevant molecules. []
(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a heterocyclic compound with significant relevance in organic chemistry and medicinal applications. It is characterized by its unique oxazepane ring structure, which contributes to its biological activity and utility in various synthetic pathways. The compound is often utilized in research settings, particularly in the development of pharmaceuticals due to its potential therapeutic effects.
This compound is classified under oxazepane derivatives, which are cyclic compounds containing both nitrogen and oxygen within their ring structure. The specific molecular formula for (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is CHN O, with a molecular weight of approximately 245.27 g/mol. It is also associated with the CAS number 1273566-86-1, which uniquely identifies it in chemical databases.
The synthesis of (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid involves a multi-step process that typically includes the following key stages:
The molecular structure of (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid features a seven-membered oxazepane ring with a tert-butoxycarbonyl protecting group on one nitrogen atom and a carboxylic acid functional group on another carbon atom within the ring.
Key structural details include:
The compound's stereochemistry is critical for its biological activity, as it exists in an (R) configuration at the chiral center.
The chemical reactivity of (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid allows it to participate in various chemical transformations:
These reactions highlight the compound's versatility as an intermediate in organic synthesis and its potential for further derivatization.
The mechanism of action for (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid primarily relates to its role as a building block in pharmaceutical development. Its structure allows it to interact with biological targets such as enzymes or receptors involved in neurotransmission.
Research indicates that compounds derived from oxazepanes exhibit monoamine reuptake inhibitory activity, making them candidates for treating conditions like depression and anxiety . The specific interactions at the molecular level often involve hydrogen bonding and conformational changes that affect receptor binding affinity.
The physical properties of (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases that can hydrolyze ester linkages .
(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid has several applications:
The stereoselective construction of the 1,4-oxazepane ring system presents significant synthetic challenges due to the potential for epimerization at the stereogenic centers and the need for precise control over ring conformation. Polymer-supported homoserine derivatives have emerged as valuable precursors for generating chiral 1,4-oxazepane scaffolds with defined stereochemistry. Immobilization of Fmoc-protected homoserine on Wang resin enables controlled functionalization at both the carboxyl and amino groups, facilitating the introduction of stereodirecting elements. Subsequent alkylation with 2-bromoacetophenones generates N-phenacyl nitrobenzenesulfonamides, which undergo spontaneous lactonization upon cleavage from the resin under acidic conditions (trifluoroacetic acid). This process yields the crucial oxazepane ring system, though typically as a mixture of diastereomers that requires careful chromatographic separation [6].
Phase-transfer catalysis (PTC) offers another powerful approach to stereocontrolled oxazepane synthesis. The one-pot double allylic alkylation strategy developed for proline derivatives demonstrates particular relevance. When applied to oxazepane systems, glycine-derived benzophenone imines react with bis-electrophiles like 3-bromo-2-(bromomethyl)-1-propene under chiral PTC conditions. Cinchona alkaloid-derived catalysts (e.g., chinchonidine-based catalysts) enable enantioselective C-C bond formation at the glycine α-carbon, followed by intramolecular cyclization to establish the oxazepane framework. This methodology achieves excellent enantiomeric ratios (up to 95:5 er) when conducted at carefully controlled temperatures (-20°C) with optimized equivalents of alkylating agent (2.5 eq) .
Table 1: Comparison of Synthetic Approaches to Chiral Oxazepane Intermediates
Strategy | Key Starting Material | Stereocontrol Element | Diastereomeric Ratio | Key Reference |
---|---|---|---|---|
Polymer-supported synthesis | Fmoc-HSe(TBDMS)-OH | Chiral auxiliary on resin | Mixture (requires separation) | [6] |
Phase-transfer catalysis | Glycine imine (e.g., 7) | Chiral catalyst (9) | Up to 95:5 er | |
Chiral pool derivation | L-amino acids | Inherent chirality | Depends on retention | [5] |
The conformational dynamics of the seven-membered oxazepane ring significantly influence stereochemical outcomes during ring-forming reactions. Unlike smaller ring systems, the oxazepane exhibits greater flexibility, adopting both chair-like and boat-like conformations that affect the approach of reagents and catalysts to reactive centers. Computational studies indicate that substituents at the C2 and C5 positions create distinct steric environments that can be exploited for stereoselective transformations. The ring oxygen participates in coordinating metal catalysts and directing reagents through non-covalent interactions, providing opportunities for asymmetric induction when proper chiral controllers are present [6].
The tert-butoxycarbonyl (Boc) group serves multiple critical functions in the synthesis and stabilization of (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. This protecting group demonstrates exceptional compatibility with the oxazepane nitrogen, effectively shielding the basic secondary amine while resisting unwanted ring-opening or decomposition during subsequent synthetic steps. The steric bulk of the tert-butyl group creates a well-defined chiral environment around the nitrogen atom, influencing the conformational preferences of the heterocyclic ring and potentially enhancing diastereoselectivity in downstream functionalization reactions [2].
The introduction methodology significantly impacts the integrity of the chiral center at C2. Standard Boc-protection protocols employing di-tert-butyl dicarbonate (Boc₂O) in the presence of mild bases (DMAP, triethylamine) generally proceed without racemization when conducted below 0°C in aprotic solvents. However, extended reaction times or elevated temperatures can lead to detectable epimerization (>2%) through enolization pathways catalyzed by residual moisture or basic impurities. Schotten-Baumann conditions (biphasic system with aqueous NaOH) offer an alternative approach that minimizes epimerization risk due to rapid reaction kinetics and immediate consumption of the acid chloride formed in situ [7].
The Boc group's stability profile varies considerably across different stages of oxazepane functionalization. While stable toward nucleophiles and mild Lewis acids, the carbamate demonstrates particular vulnerability to Brønsted acids, necessitating careful selection of deprotection conditions when orthogonal protection strategies are employed. Thermal analyses reveal decomposition onset temperatures around 150°C for the Boc-protected oxazepane carboxylic acid, significantly lower than typical amino acid Boc-derivatives, suggesting that the ring strain and heteroatom arrangement decrease thermal resilience. This thermal sensitivity imposes constraints on high-temperature transformations and purification methods .
Table 2: Boc Protection and Deprotection Conditions in Oxazepane Systems
Reaction Type | Recommended Conditions | Temperature | Epimerization Risk | Special Considerations |
---|---|---|---|---|
Protection | Boc₂O, Et₃N, DMAP, CH₂Cl₂ | 0°C → rt | Low (<2%) | Maintain anhydrous conditions |
Acidic deprotection | TFA/CH₂Cl₂ (1:1) | 0°C → rt | Moderate (2-5%) | Limited exposure (<30 min) |
Thermal stability | N/A | <150°C | High above 150°C | Avoid evaporative concentration |
Alternative deprotection | TMSOTf, 2,6-lutidine | -78°C → 0°C | Low (<1%) | Expensive reagents |
The electronic influence of the Boc group extends beyond simple protection, significantly altering the reactivity of adjacent centers. Spectroscopic studies (¹H, ¹³C NMR) demonstrate consistent upfield shifts of approximately 0.3-0.5 ppm for protons at C3 and C5 due to the electron-donating nature of the carbamate carbonyl. This electronic perturbation slightly increases the nucleophilicity of the ring oxygen and reduces the acidity of the C2 proton, providing a subtle but exploitable kinetic stabilization against enolization. X-ray crystallographic analyses of Boc-protected oxazepane derivatives reveal a characteristic "butterfly" conformation where the carbamate carbonyl maintains a nearly perpendicular orientation relative to the mean plane of the heterocycle, creating distinct facial differentiation for stereoselective attacks [2].
Chiral auxiliaries provide a robust solution to the stereocontrol challenges inherent in oxazepane synthesis, particularly for establishing the (R)-configuration at the C2 position. Cinchona alkaloid-derived phase-transfer catalysts have demonstrated exceptional efficacy in the enantioselective alkylation of oxazepane precursors. These bifunctional catalysts operate through a well-defined mechanism: the quinuclidinium moiety delivers the glycine-derived enolate into the organic phase while the pendant hydroxyl group coordinates with the electrophile, creating a rigid chiral environment that favors Re- or Si-face attack. Modifications at the C9 position of the cinchonidine scaffold, particularly the introduction of electron-withdrawing substituents (e.g., 9-anthryl, 9-trifluoromethyl) significantly enhance enantioselectivity (up to 95% ee) by rigidifying the catalyst structure and increasing the steric differentiation between enantiotopic faces [5].
Chiral sulfinimines offer an alternative approach for installing the (R)-stereocenter early in the synthetic sequence. Condensation of the oxazepane aldehyde precursor with (R)-tert-butanesulfinamide generates diastereomeric imines that can be differentiated through steric and chelation effects. Subsequent nucleophilic addition (e.g., with organometallic reagents) proceeds with high diastereoselectivity (dr > 10:1) due to the well-defined orientation of the sulfinyl group's lone pairs, which create a shielded quadrant approach. The sulfinamide auxiliary is readily cleaved under mildly acidic conditions (HCl in methanol) without epimerization of the newly formed stereocenter, providing enantioenriched amines that can be cyclized to the target oxazepane framework. This approach is particularly valuable for introducing diverse substituents at C2 while maintaining stereochemical integrity [5].
The Evans oxazolidinone methodology has been successfully adapted for oxazepane synthesis, particularly for controlling the stereochemistry during carboxylate functionalization. Acylation of the chiral auxiliary with the oxazepane carboxylic acid precursor generates a covalent enolate director that enforces facial selectivity in alkylation reactions. The bulky substituent at C4 of the oxazolidinone ring (typically isopropyl or benzyl) creates a well-defined chiral environment that directs electrophiles to approach from the less hindered face. Following alkylation, auxiliary removal under non-racemizing conditions (e.g., LiOH/H₂O₂) provides the α-substituted oxazepane carboxylate with excellent retention of enantiomeric excess (typically >98% ee). Though requiring additional synthetic steps for auxiliary attachment and removal, this method delivers exceptional stereocontrol for challenging quaternary center formations [5] [9].
Benzimidazoline reductants have emerged as powerful tools for stereoselective transformations in oxazepane systems. Under photocatalytic conditions with iridium complexes, these chiral hydride donors facilitate enantioselective conjugate reduction of α,β-unsaturated oxazepane esters, generating the saturated derivatives with high ee. The mechanism involves single-electron transfer from the photocatalyst to the enoate, followed by proton-coupled electron transfer from the benzimidazoline, creating a prochiral radical species that undergoes stereoselective hydrogen atom transfer. The chiral environment provided by the reductant's binaphthyl backbone dictates the facial bias, enabling access to both enantiomers through appropriate reductant selection [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: